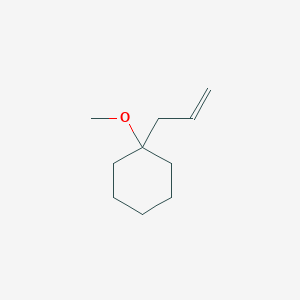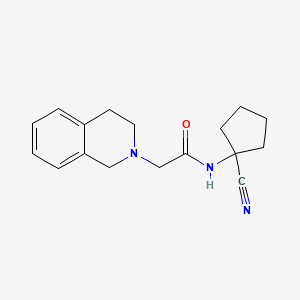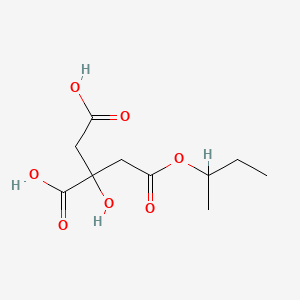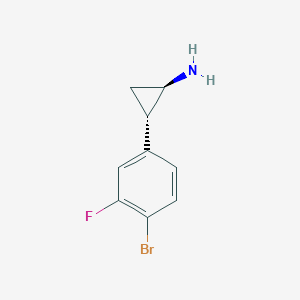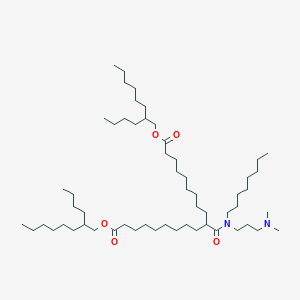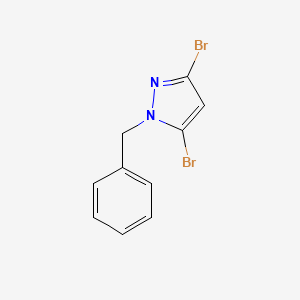![molecular formula C14H12FNO6S B13351097 4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride CAS No. 31185-40-7](/img/structure/B13351097.png)
4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(3-Nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C14H12FNO6S. This compound is known for its unique structure, which includes a nitrophenoxy group, an ethoxy linkage, and a benzene sulfonyl fluoride moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 3-nitrophenol with 2-chloroethanol to form 2-(3-nitrophenoxy)ethanol. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
化学反応の分析
Types of Reactions
4-(2-(3-Nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride can undergo several types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Nucleophilic substitution: Products include sulfonamides or sulfonate esters.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding carboxylic acid.
科学的研究の応用
4-(2-(3-Nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-(2-(3-Nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition. This makes it a valuable tool in studying enzyme function and developing enzyme inhibitors .
類似化合物との比較
Similar Compounds
- 4-(2-(4-Nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride
- 4-(2-(3-Nitrophenoxy)ethoxy)benzene-1-sulfonyl chloride
- 4-(2-(3-Nitrophenoxy)ethoxy)benzene-1-sulfonyl bromide
Uniqueness
The presence of both the nitrophenoxy and sulfonyl fluoride groups allows for a wide range of chemical transformations and biological interactions, making it a versatile compound in research and industrial applications .
特性
CAS番号 |
31185-40-7 |
|---|---|
分子式 |
C14H12FNO6S |
分子量 |
341.31 g/mol |
IUPAC名 |
4-[2-(3-nitrophenoxy)ethoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H12FNO6S/c15-23(19,20)14-6-4-12(5-7-14)21-8-9-22-13-3-1-2-11(10-13)16(17)18/h1-7,10H,8-9H2 |
InChIキー |
NCBRPXNRRMTQKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


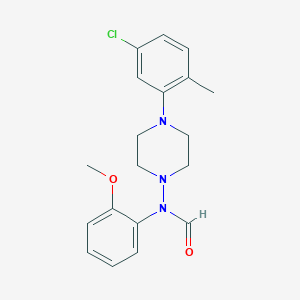
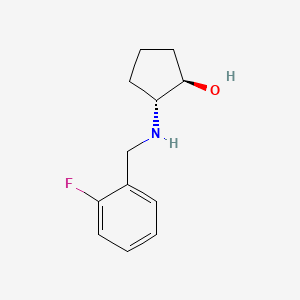
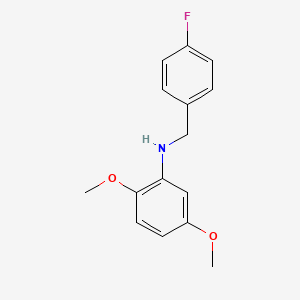
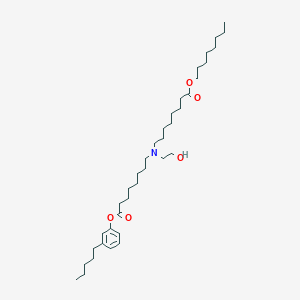
![6-[(2-Ethoxyphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351034.png)
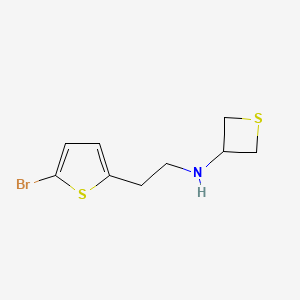
![4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B13351040.png)
![2-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B13351046.png)
